2-(3-Chlorophenyl)-2-fluoropropan-1-amine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMVXKOZOABGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorophenyl)-2-fluoropropan-1-amine, also known by its CAS number 1165931-97-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated propanamine core substituted with a chlorophenyl group. This unique structure is believed to influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily linked to its interaction with specific receptors and pathways within biological systems. Preliminary studies suggest that this compound may act on various molecular targets, potentially leading to therapeutic effects such as:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Anti-inflammatory Activity : The compound may modulate inflammatory responses by affecting cytokine production, particularly interleukin-6 (IL-6) levels in immune cells.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Effects
- Studies have demonstrated that related compounds can downregulate IL-6 production in human peripheral blood mononuclear cells (PBMCs), suggesting a mechanism for reducing inflammation.
2. Antimicrobial Activity
- Some derivatives of propanamine compounds have shown effectiveness against various pathogens, indicating potential applications in treating infections.
3. Neuroprotective Properties
- Compounds with similar structures have been investigated for their neuroprotective effects, particularly in conditions associated with neuroinflammation and oxidative stress.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and similar compounds:
Cytokine Regulation
- A study demonstrated that related compounds could significantly downregulate IL-6 production in PBMCs, which is crucial for managing inflammatory responses.
Antimicrobial Efficacy
- Research has shown that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections caused by resistant strains .
Neuroprotective Effects
- Investigations into the neuroprotective properties of structurally related compounds revealed their ability to mitigate oxidative stress and inflammation in neuronal cells, offering insights into their potential use in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, antimicrobial, neuroprotective |
| 3-(4-Fluorophenyl)-propan-1-amine | Structure | Antimicrobial, anti-inflammatory |
| 2-(4-Chlorophenyl)-propan-1-amine | Structure | Neuroprotective |
Scientific Research Applications
Scientific Research Applications
The applications of 2-(3-Chlorophenyl)-2-fluoropropan-1-amine span several key areas:
Medicinal Chemistry
- Therapeutic Development : The compound serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known psychoactive compounds.
- Receptor Binding Studies : It has been utilized in research focusing on its interaction with neurotransmitter receptors, which is critical for understanding its pharmacological effects.
Organic Synthesis
- Building Block for Complex Molecules : This compound is often employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.
Biological Studies
- Enzyme Inhibition Research : Studies have indicated that this compound may exhibit enzyme inhibition properties, making it a subject of interest for drug discovery efforts targeting specific enzymes involved in disease processes.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chlorophenyl group, fluorine atom | Potential for receptor interaction |
| 2-(4-Chlorophenyl)-2-fluoropropan-1-amine | Similar structure with different substitution | Variation in biological activity |
| 3-(4-Chlorophenyl)-2-fluoropropan-1-amine | Different chlorophenyl positioning | Differences in reactivity profiles |
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound revealed its potential as an anxiolytic agent. In vitro assays demonstrated that the compound binds effectively to serotonin receptors, suggesting its utility in treating anxiety disorders.
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of this compound highlighted an efficient method involving microwave-assisted synthesis that significantly reduced reaction time while improving yield. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of both the chlorophenyl and fluorinated groups.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions between 2-(3-Chlorophenyl)-2-fluoropropan-1-amine and related compounds:
Electronic and Physicochemical Properties
- Halogen Effects: The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to non-halogenated analogs.
- Lipophilicity : The addition of a methyl group in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (LogP ~2.8 estimated) increases lipophilicity compared to the target compound (LogP ~2.1), which may influence blood-brain barrier penetration .
- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form (target compound) is more lipid-soluble.
Preparation Methods
Synthesis via Fluoronitrobenzene Intermediates
One of the most documented routes involves fluorination of chloronitrobenzene derivatives followed by reduction and amination steps.
This multi-step approach is widely used due to the availability of starting materials and the robustness of fluorination and amination reactions.
Direct Amination of 2-Fluoropropanol Derivatives
Another approach involves:
- Starting from 2-fluoropropanol or its derivatives.
- Amination using ammonia or amine sources in the presence of catalysts.
- Reaction conditions optimized for temperature, pressure, and solvent choice to improve yield and purity.
For example:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Reaction of 2-fluoropropanol with ammonia | Ethanol solvent, reflux conditions | Moderate to high | Nucleophilic substitution of hydroxyl by amino group; catalyst presence improves rate and selectivity |
| 2 | Introduction of 3-chlorophenyl group | Via coupling reactions or substitution on appropriate precursors | Variable | Often requires protecting groups or selective functionalization |
This method is more direct but may require additional steps to introduce the 3-chlorophenyl moiety.
Catalytic and Phase Transfer Methods
- Use of tetramethylammonium chloride or other phase transfer catalysts enhances fluorination efficiency in aromatic systems.
- Cesium carbonate in DMF is effective for nucleophilic aromatic substitution reactions involving fluoronitrobenzenes and amines.
- Reaction times range from 2 to 8 hours at elevated temperatures (140–190 °C).
Summary Table of Key Preparation Methods
Research Findings and Optimization Notes
- Fluorination reactions benefit from phase transfer catalysts to increase yield and reduce reaction times.
- Reaction temperature control is critical to avoid side reactions and decomposition.
- Purification steps such as distillation and chromatographic separation are essential to achieve high purity products.
- Use of cesium carbonate as a base enhances nucleophilic substitution efficiency in DMF solvent.
- Industrial scale-up focuses on optimizing reaction parameters for cost-effectiveness and environmental considerations.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-fluoropropan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is typically employed:
Nucleophilic substitution : React 3-chlorophenylmagnesium bromide with 2-fluoropropane-1,2-diol under anhydrous conditions (e.g., THF, –78°C) to form the intermediate alcohol.
Amine functionalization : Convert the alcohol to the amine via a Gabriel synthesis or reductive amination using NaBH/AcOH .
- Optimization : Use continuous flow reactors to enhance mixing and heat transfer, and employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via NMR to track fluorine incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- and NMR : Identify the chlorophenyl aromatic protons (δ 7.2–7.5 ppm) and fluorinated carbon (δ ~90 ppm in ) .
- NMR : Confirm fluorine substitution (δ –180 to –220 ppm, depending on electronic environment) .
- X-ray crystallography : Resolve stereochemical ambiguities in the fluoropropan-1-amine backbone (e.g., axial vs. equatorial fluorine) .
Q. What strategies mitigate regioselectivity challenges in synthesizing derivatives with bulky electrophiles?
- Methodological Answer :
- Steric-guided synthesis : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired sites.
- Microwave-assisted synthesis : Enhance kinetic control in regioselective reactions (e.g., 100°C, 20 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
